MFCD02968992

Description

Based on nomenclature conventions, MDL numbers often correspond to organoboron compounds, heterocyclic derivatives, or intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

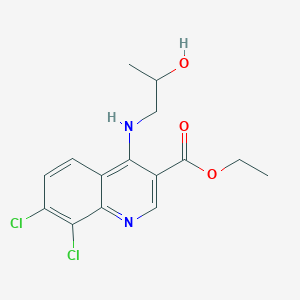

ethyl 7,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)10-7-19-14-9(4-5-11(16)12(14)17)13(10)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQMCQHJXZWPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC(C)O)C=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02968992” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD02968992” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions of “this compound” are facilitated by various reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD02968992” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

Conclusion

Understanding the synthesis, reactions, applications, and mechanism of action of “this compound” provides valuable insights into its role in scientific research and industry. Its unique properties make it a compound of interest for further study and development.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize MFCD02968992, three analogous compounds are analyzed below. Data are derived from peer-reviewed studies and chemical databases (Tables 1–2).

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Substitution : CAS 1046861-20-4 and the hypothetical this compound share bromine and chlorine substituents, which enhance electrophilicity in cross-coupling reactions. In contrast, CAS 1761-61-1 lacks chlorine but retains bromine for aromatic activation .

- Solubility : CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) due to its carboxyl group, whereas boronic acids (e.g., CAS 1046861-20-4) show lower solubility, impacting formulation strategies .

Functional Analogues

Key Observations :

- BBB Penetration : Boronic acids like CAS 1046861-20-4 and this compound are predicted to cross the blood-brain barrier, making them candidates for CNS-targeted therapies .

- Enzyme Interactions : CAS 101623-69-2’s nitro group correlates with CYP inhibition, a liability absent in boronic acids, which are metabolically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.